1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide
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Description
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H20ClFN2O4S and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.0816342 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide” is prostaglandin E synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological functions, including pain and inflammation.
Mode of Action
The compound forms a stable complex with prostaglandin E synthase, exhibiting a binding affinity value of -6.5 kcal mol −1 . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins.
Result of Action
By forming a stable complex with prostaglandin E synthase, the compound effectively inhibits the enzyme’s activity . This results in a decrease in the production of prostaglandins, which can lead to a reduction in inflammation and pain.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the crystal structure of the compound can affect its stability and efficacy
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O4S/c1-27-18-6-5-16(12-17(18)20)28(25,26)23-9-7-13(8-10-23)19(24)22-15-4-2-3-14(21)11-15/h2-6,11-13H,7-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKBHDQWKQTIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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